Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate
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Overview
Description
Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to another phenyl group through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of piperidine with a suitable carbonyl compound to form the piperidinyl carbonyl intermediate.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with different substituents on the phenyl or piperidine rings.
Scientific Research Applications
Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functionalized structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-{4-[(morpholin-1-yl)carbonyl]phenyl}phenyl)acetate: Similar structure but with a morpholine ring instead of piperidine.
Methyl 2-(3-{4-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
Properties
IUPAC Name |
methyl 2-[3-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-20(23)15-16-6-5-7-19(14-16)17-8-10-18(11-9-17)21(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOQEVSBRLIRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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